(2-Amino-3-methylbutyl)(methyl)amine

Overview

Description

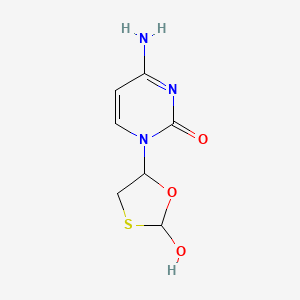

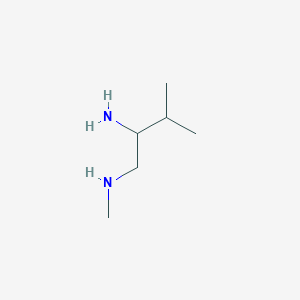

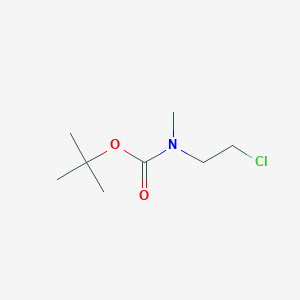

“(2-Amino-3-methylbutyl)(methyl)amine” is a chemical compound with the molecular formula C6H16N2 . It is also known as N1,3-dimethylbutane-1,3-diamine dihydrochloride . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of amines like “(2-Amino-3-methylbutyl)(methyl)amine” can be achieved through alkylation, where ammonia or 1º-amines react with alkyl halides in an SN2 reaction . The product of the reaction is an ammonium salt, which can be deprotonated with NaOH to produce the neutral amine .Molecular Structure Analysis

The molecular weight of “(2-Amino-3-methylbutyl)(methyl)amine” is 116.20 . The InChI code for this compound is 1S/C6H16N2.2ClH/c1-6(2,7)4-5-8-3;;/h8H,4-5,7H2,1-3H3 .Chemical Reactions Analysis

Amines like “(2-Amino-3-methylbutyl)(methyl)amine” can undergo various reactions. They can react with carbonyl compounds to form imines . They can also react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . Furthermore, they can react with nitrous acid to form unstable diazonium salts which spontaneously decompose .Physical And Chemical Properties Analysis

Amines are basic and can neutralize carboxylic acids to form the corresponding ammonium carboxylate salts . They have boiling points that are higher than alkanes but lower than alcohols of comparable molar mass . The solubility of amines in water is at the borderline of five or six carbon atoms . The compound “(2-Amino-3-methylbutyl)(methyl)amine” is soluble in alcohols and water .Scientific Research Applications

-

Amine-functionalized Metal–Organic Frameworks (MOFs)

- Field : Material Science

- Application : These frameworks are used for CO2 capture due to the strong interaction between CO2 and basic amino functionalities .

- Method : The most widely used method is in situ synthesis, but post-modification and physical impregnation methods are also developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .

- Results : Amine-functionalized MOF-based membranes exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance .

-

Cellulose-based Amine Film

- Field : Polymer Science

- Application : These films are used in food packaging and counter top coating with the ability of inhibiting antimicrobial growth .

- Method : The synthesis involves cellulose oxidation, amination of oxidized cellulose using fatty amine, and reduction .

- Results : The cellulose-based amine showed excellent antimicrobial activity against gram-positive and moderate activity toward gram-negative bacteria. The films prevented the growth of gram-positive bacteria by 99.99% .

-

Secondary Amines in Asymmetric Reductive Amination

- Field : Organic Synthesis

- Application : Secondary amines serve as N-sources in direct asymmetric reductive amination to afford corresponding tertiary chiral amines .

- Method : The process is carried out with the help of a selected additive set under mild conditions (0–25 °C) .

- Results : This method allows for the effective creation of tertiary chiral amines .

Future Directions

properties

IUPAC Name |

1-N,3-dimethylbutane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-5(2)6(7)4-8-3/h5-6,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBYDKQMLXSAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-methylbutyl)(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)

![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)